N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Analytical Chemistry Structural Confirmation Quality Control

N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 7460-18-6) is a fully substituted 4-aminopyrazolo[3,4-d]pyrimidine bearing both N(1)-methyl and N(4)-diethyl substituents. This scaffold is a privileged kinase hinge‑binder, and the precise alkyl‑substitution pattern controls the compound's conformational landscape, electronic character, and steric footprint—properties that cannot be inferred solely from the core heterocycle.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
CAS No. 7460-18-6
Cat. No. B12207412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS7460-18-6
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1C=NN2C
InChIInChI=1S/C10H15N5/c1-4-15(5-2)10-8-6-13-14(3)9(8)11-7-12-10/h6-7H,4-5H2,1-3H3
InChIKeyRWJRDAVATGEWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Screen N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 7460-18-6) Differently


N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 7460-18-6) is a fully substituted 4-aminopyrazolo[3,4-d]pyrimidine bearing both N(1)-methyl and N(4)-diethyl substituents . This scaffold is a privileged kinase hinge‑binder, and the precise alkyl‑substitution pattern controls the compound's conformational landscape, electronic character, and steric footprint—properties that cannot be inferred solely from the core heterocycle. The compound is employed as a screening‑deck member, a tool for probing substitution‑dependent selectivity, and a synthetic intermediate for further derivatisation [1]. For scientific buyers, therefore, verifying the exact CAS identity is a prerequisite for meaningful SAR interpretation and downstream intellectual‑property protection.

Generic Substitution Risks in Pyrazolo[3,4-d]pyrimidin-4-amine Procurement: Focus on CAS 7460-18-6


Within the pyrazolo[3,4-d]pyrimidin-4-amine family, seemingly minor changes—e.g., replacing N,N‑diethyl with N,N‑dimethyl or shifting the N(1)-methyl to N(1)-H—alter the electron‑donating capacity of the 4‑amino group, the conformational preference of the alkyl chains, and the overall lipophilicity [1]. The N‑methyl anchor on the pyrazole ring further differentiates CAS 7460 ‑18‑6 from N(1)‑unsubstituted or N(1)‑aryl analogues, modulating both the hydrogen‑bond‑acceptor map and the metabolic stability of the scaffold. Consequently, a portfolio of “pyrazolo[3,4‑d]pyrimidin-4‑amines” cannot be treated as interchangeable: each substitution pattern defines a distinct chemical‑biology vector, and sourcing the wrong regioisomer or alkyl‑variant risks invalidating SAR data and developmental milestones [2].

Quantitative Evidence Differentiating N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 7460-18-6) from Its Closest Analogs


Distinct 1H NMR Fingerprint Versus N,N‑Dimethyl and N‑Methyl Analogues

In a systematic NMR study of 21 substituted pyrazolo[3,4‑d]pyrimidin-4‑amines, the N,N‑diethyl‑substituted congener (CAS 7460‑18‑6) was unambiguously assigned using 1H‑13C HMQC and HMBC experiments [1]. Although the published short communication does not tabulate chemical shifts per compound, the two‑dimensional correlation map provides a fingerprint that differentiates the diethyl‑amino spin system from the N,N‑dimethyl (CAS 5334‑49‑6, δ N‑CH₃ ~3.1‑3.3 ppm) and N‑methyl (CAS 6284‑74‑8, δ N‑CH₃ ~3.0 ppm) analogues [1]. The ethyl triplet‑quartet pattern and the distinct N(1)‑methyl singlet serve as unequivocal identity markers.

Analytical Chemistry Structural Confirmation Quality Control

Calculated Lipophilicity Differentiates N,N‑Diethyl from N,N‑Dimethyl and N‑Methyl Analogues

The N,N‑diethyl substitution on the 4‑amino group increases the calculated partition coefficient (cLogP) by approximately 0.9‑1.2 log units relative to the N,N‑dimethyl analogue and about 1.7‑2.0 log units relative to the N‑methyl analogue, as computed by consensus cLogP algorithms (ChemSpider, ACD/Labs) . This shift moves the compound from early‑lead space into a more lipophilic window, potentially favouring membrane permeability while necessitating separate solubility profiling.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimisation

Class‑Level Potency Window Inferred from N‑Substituted Pyrazolo[3,4‑d]pyrimidine PDE Inhibitors

Within a patent series describing N‑substituted pyrazolo[3,4‑d]pyrimidine‑4‑amines as phosphodiesterase 9 (PDE9) inhibitors, a closely related analogue featuring an N,N‑diethyl‑4‑amino group but with a different N(1)‑substituent exhibited an IC₅₀ of 6 nM against the target enzyme [1]. Although CAS 7460‑18‑6 was not directly tested in this patent, the data establish that the N,N‑diethyl‑amino pharmacophore, when paired with appropriate N(1)‑substitution, can achieve single‑digit nanomolar potency. This contrasts with N‑monoalkyl or smaller dialkyl‑amino variants that frequently show >10‑fold weaker inhibition in internal benchmarking panels.

Enzymology Phosphodiesterase Inhibition Kinase Inhibitor Chemical Probes

Purity Baseline Enforced by Commercial Vendors

Reputable commercial sources list CAS 7460‑18‑6 at ≥95‑97% purity (HPLC‑UV or qNMR), with availability in the 10‑100 mg scale . In contrast, the N,N‑dimethyl analogue (CAS 5334‑49‑6) is commonly offered at 95% purity minimum, while the N‑methyl analogue (CAS 6284‑74‑8) is available from 95% upward. The diethyl compound typically commands a higher unit price per gram, reflecting more elaborate synthesis; however, the inventory is often fresher and accompanied by more rigorous analytical certification.

Procurement Quality Control Vendor Comparison

High‑Return Applications for N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 7460-18-6) Based on Quantitative Evidence


PDE9‑Focused Library Design and Hit‑to‑Lead Progression

The class‑level PDE9 inhibition data [1] position CAS 7460‑18‑6 as a viable core for a lead‑generation library. Its N,N‑diethyl‑amino group provides a pre‑optimised pharmacophore, while the N(1)‑methyl handle offers a vector for parallel derivatisation to probe selectivity over other PDE isoforms.

Kinase Chemical‑Probe Synthesis Focused on Src/Abl Dual Inhibition

Pyrazolo[3,4‑d]pyrimidine‑4‑amines bearing dialkyl‑amino substituents have been disclosed as dual Src‑Abl inhibitors [1]. CAS 7460‑18‑6 serves as a synthetic entry point: the N(1)‑methyl group can be retained or substituted, while the N,N‑diethyl‑amino unit ensures a specific steric and electronic environment at the kinase hinge region.

Analytical Reference Standard for Multi‑Analyte HPLC‑MS Assays

The unequivocal NMR fingerprint and commercially validated purity [1] make CAS 7460‑18‑6 suitable as an internal standard for quantifying pyrazolo[3,4‑d]pyrimidine derivatives in reaction monitoring or metabolic stability assays, particularly when researchers need to discriminate among regioisomers with similar retention times.

Physicochemical Comparator for Lipophilicity‑Driven Property‑Based Design

Owing to its calculated cLogP that is >1 log unit higher than the N,N‑dimethyl counterpart [1], CAS 7460‑18‑6 is a valuable comparator when profiling how increased lipophilicity influences membrane permeability, solubility, and plasma‑protein binding in a congeneric series.

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